molecular formula C9H6O4S B2657496 5,6-Dihydroxy-1-benzothiophene-2-carboxylic acid CAS No. 97852-77-2

5,6-Dihydroxy-1-benzothiophene-2-carboxylic acid

Cat. No.: B2657496
CAS No.: 97852-77-2
M. Wt: 210.2
InChI Key: WXMGXZXENPTLLY-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing aromatic ring, substituted with hydroxyl groups at positions 5 and 6, and a carboxylic acid group at position 2. The molecular formula of this compound is C9H6O4S, and it has a molecular weight of 210.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-1-benzothiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions can generate thiophene carboxylic derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dihydroxy-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

5,6-Dihydroxy-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities, inhibit microbial growth, and induce apoptosis in cancer cells. The hydroxyl and carboxylic acid groups play crucial roles in its binding to target proteins and enzymes, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 5,6-Dihydroxy-1-benzothiophene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the benzothiophene core, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields.

Properties

IUPAC Name

5,6-dihydroxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4S/c10-5-1-4-2-8(9(12)13)14-7(4)3-6(5)11/h1-3,10-11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMGXZXENPTLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=CC(=C1O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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